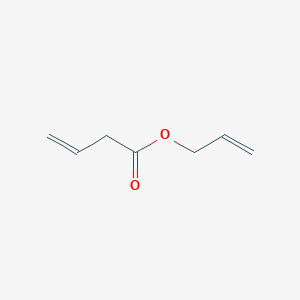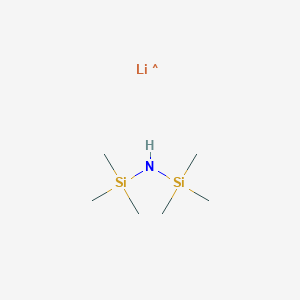
2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a diethylamine group at the 4-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the chloro group at the 4-position by the diethylamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be substituted by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution reactions: The diethylamine group can be replaced by other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a different amine can yield a variety of substituted pyrimidines .
Aplicaciones Científicas De Investigación
2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-6-methyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine
- (2-Chloro-6-methyl-pyrimidin-4-yl)-cyclopropyl-amine
- (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine
Uniqueness
Compared to similar compounds, 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group at the 4-position enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Número CAS |
62022-08-6 |
|---|---|
Fórmula molecular |
C9H14ClN3 |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3 |
Clave InChI |
ICFXJGYFOYFDBO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)






![Ethyl 2-[(3-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8783141.png)


